molecular formula C11H9F3N2 B116879 2-Methyl-8-(trifluoromethyl)quinolin-4-amine CAS No. 147147-73-7

2-Methyl-8-(trifluoromethyl)quinolin-4-amine

Cat. No. B116879
CAS RN: 147147-73-7
M. Wt: 226.2 g/mol
InChI Key: WNPVMBJLPPHGEJ-UHFFFAOYSA-N
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Description

“2-Methyl-8-(trifluoromethyl)quinolin-4-amine” is a derivative of quinoline, an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of 2-methylquinoline, a related compound, is best achieved using the Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein . Yalgin and co-workers reported the synthesis of 2-methyl-quinoline using a modified Doebner–von Miller reaction protocol .


Molecular Structure Analysis

The molecular formula of “2-Methyl-8-(trifluoromethyl)quinolin-4-amine” is C10H7F3N2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using a wide range of protocols reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Scientific Research Applications

Antitumor Activity

2-Methyl-8-(trifluoromethyl)quinolin-4-amine: derivatives have been identified as potent antitumor agents. They exhibit significant cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer) cells . These compounds act as microtubule-targeted agents (MTAs), disrupting the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis .

Microtubule Polymerization Inhibition

The derivatives of this compound have been shown to inhibit microtubule polymerization. This mechanism is similar to that of colchicine, a well-known treatment for gout. The inhibition of microtubule assembly is a valuable strategy in cancer therapy as it disrupts cell division and can induce cell death .

Antibacterial and Antitubercular Activity

Quinoline derivatives, including those of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine , have been studied for their antibacterial and antitubercular activities. These compounds have shown promising results against bacterial strains such as Acinetobacter baumanii, Escherichia coli, and Staphylococcus aureus, as well as against Mycobacterium tuberculosis .

Drug Discovery and Medicinal Chemistry

Due to its unique properties, 2-Methyl-8-(trifluoromethyl)quinolin-4-amine is valuable in drug discovery and medicinal chemistry. It serves as a scaffold for developing new drugs with potential therapeutic applications in various diseases.

Organic Synthesis

This compound is also used in organic synthesis, providing a versatile building block for creating complex molecular structures. Its reactivity allows for the introduction of various functional groups, which can lead to the synthesis of novel organic compounds.

Tubulin Inhibitor Studies

As a new class of tubulin inhibitors, the derivatives of 2-Methyl-8-(trifluoromethyl)quinolin-4-amine are studied for their binding affinity and inhibitory effects on tubulin polymerization. This research provides insights into the development of new chemotherapeutic agents .

Future Directions

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on the development of new methods and synthetic approaches towards organic compounds, as well as developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

properties

IUPAC Name

2-methyl-8-(trifluoromethyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c1-6-5-9(15)7-3-2-4-8(10(7)16-6)11(12,13)14/h2-5H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPVMBJLPPHGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588911
Record name 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-8-(trifluoromethyl)quinolin-4-amine

CAS RN

147147-73-7
Record name 2-Methyl-8-(trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147147-73-7
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